![molecular formula C18H15FN2O3S B2523684 (E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 312756-18-6](/img/structure/B2523684.png)
(E)-N-(4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a fluorophenyl group, which is a phenyl ring (a derivative of benzene) that has a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For instance, cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .
Scientific Research Applications
Tyrosinase Inhibition
The compound exhibits potent tyrosinase inhibition, making it relevant for applications in dermatology and cosmetics. Tyrosinase is a key enzyme involved in melanin synthesis, and inhibiting it can help manage hyperpigmentation, skin aging, and related conditions . The compound’s IC50 value of 0.2 μM (55-fold greater potency than kojic acid) highlights its efficacy.
Antioxidant Activity
Compound 1c, which contains a catechol group, demonstrates strong antioxidant activity against reactive oxygen species (ROS), DPPH, and ABTS radicals. Antioxidants play a crucial role in protecting cells from oxidative damage, making this compound relevant for health and disease prevention .
Antiproliferative Activity
While not directly studied for this compound, related 3-(4-fluorophenyl)-1H-pyrazole derivatives have shown antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). Investigating similar effects for our compound could be valuable in cancer research .
Antibacterial Properties
The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests potential applications in antimicrobial drug development .
Met Kinase Inhibition
Although not directly studied for our compound, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Investigating similar kinase inhibition properties may be worthwhile .
Future Directions
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-13-7-8-14(16(9-13)24-2)17(22)21-18-20-15(10-25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTMWCQLLBABHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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